6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
6-ethyl 3-methyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methodologies and Structural Characterization
A significant portion of the research on related compounds focuses on developing new synthetic methodologies to create highly functionalized heterocyclic compounds. For instance, Zhu et al. (2003) describe an expedient phosphine-catalyzed [4 + 2] annulation process for the synthesis of tetrahydropyridines, which showcases the utility of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon. This method emphasizes complete regioselectivity and excellent yields, highlighting the potential for creating complex molecules similar to the compound (Zhu, Lan, & Kwon, 2003).
In a related study, Harb et al. (1989) explored the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophiles, leading to a diverse array of heterocyclic derivatives. This research underscores the versatility of starting materials in synthesizing complex heterocycles, potentially including the target compound (Harb, Hesien, Metwally, & Elnagdi, 1989).
Ershov et al. (2019) reported on the synthesis and photophysical properties of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates. Their work provides insight into the spectral-fluorescent properties of such compounds, which could be relevant for the development of materials with specific optical properties (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019).
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-acetylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-29-21(27)23-10-9-15-16(11-23)30-19(17(15)20(26)28-3)22-18(25)14-7-5-13(6-8-14)12(2)24/h5-8H,4,9-11H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEVCFBUKIHRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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